molecular formula C8H8O4 B171651 4-Hydroxyphenylglyoxal hydrate CAS No. 197447-05-5

4-Hydroxyphenylglyoxal hydrate

Cat. No. B171651
CAS RN: 197447-05-5
M. Wt: 168.15 g/mol
InChI Key: IKKDQJGLFIXJKP-UHFFFAOYSA-N
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Description

4-Hydroxyphenylglyoxal Hydrate is a useful building block in the synthesis of various pharmaceuticals . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

This compound is obtained by the oxidation of p-hydroxyacetophenone with selenium oxide . It can also react with N-methoxylamine hydrochloride in one step of oximation reaction .


Molecular Structure Analysis

The molecular formula of 4-Hydroxyphenylglyoxal hydrate is C8H8O4 . It has a molecular weight of 168.15 .


Physical And Chemical Properties Analysis

4-Hydroxyphenylglyoxal hydrate has a melting point of 108-110°C and a predicted boiling point of 377.1±27.0 °C . It has a predicted density of 1.464±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Protein Modification

4-Hydroxyphenylglyoxal hydrate has been used in protein modification. Yamasaki, Vega, and Feeney (1980) demonstrated its reaction with arginine residues in proteins, forming a quantifiable product under mild conditions. This modification is useful for studying proteins with essential arginines, as the modification can be determined spectrophotometrically (Yamasaki, Vega, & Feeney, 1980).

Reaction with 2-Aminoalcohols

Sheradsky and Silcoff (1996) explored the reactions of phenylglyoxal hydrate with 2-aminoalcohols, observing the formation and rearrangement of 2-benzoyloxazolidines to 2-hydroxy-3-phenyl-5,6-dihydro-1,4-oxazines. This study contributes to the understanding of the chemistry of phenylglyoxal derivatives (Sheradsky & Silcoff, 1996).

Lipid Peroxidation Product Analysis

Spickett (2013) discussed 4-Hydroxy-2-nonenal (HNE), a lipid peroxidation product, in relation to 4-hydroxyphenylglyoxal hydrate. HNE is involved in various oxidative routes and can be metabolized in tissues. Understanding its interactions and modifications is crucial for research in redox-sensitive cell signaling proteins (Spickett, 2013).

Bioremediation of Environmental Pollutants

Chhaya and Gupte (2013) described the use of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, highlighting the role of 4-hydroxyphenylglyoxal hydrate derivatives in enhancing biodegradability of environmental pollutants (Chhaya & Gupte, 2013).

Defense Chemicals in Plants

Niemeyer (1988) noted that hydroxamic acids like 4-hydroxyphenylglyoxal hydrate play a significant role in plant defense against pests, diseases, and in allelopathic effects, highlighting its importance in agricultural and botanical research (Niemeyer, 1988).

Enzyme Inhibition Studies

Santucci et al. (2017) discussed the physiological function of 4-hydroxyphenylpyruvate dioxygenase and the development of inhibitors, providing insights into the potential applications of 4-hydroxyphenylglyoxal hydrate in medical and agricultural research (Santucci et al., 2017).

Molecular Dynamics and Free Energy Calculations

Beer et al. (2011) performed molecular dynamics simulations and free energy calculations on 4-hydroxyphenylpyruvate dioxygenase, an enzyme relevant in pharmaceutical and agricultural research, demonstrating the application of 4-hydroxyphenylglyoxal hydrate in computational studies (Beer et al., 2011).

Catabolism of 4-Hydroxyacids

Zhang et al. (2009) investigated the catabolism of 4-hydroxyacids, a class to which 4-hydroxyphenylglyoxal hydrate belongs. This research is important for understanding the metabolic pathways and potential therapeutic applications of 4-hydroxyphenylglyoxal hydrate (Zhang et al., 2009).

Safety and Hazards

The compound has been assigned the signal word “Warning” and is associated with Hazard Statements H302, H315, H319, and H335 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKDQJGLFIXJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632843
Record name (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyphenylglyoxal hydrate

CAS RN

197447-05-5
Record name (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Selenium dioxide (11.1 g, 0.1 mol) was added to a mixed solution of p-dioxane (60 cc) and water (2 cc) and dissolved therein on heating at 60° C., followed by adding 4-hydroxyacetophenone (13.6 g, 0.1 mol) all at once, reacting the mixture on heating under reflux for 4 hours, filtering off an inorganic material deposited after completion of the reaction, distilling off p-dioxane from the filtrate, adding water (80 cc) to the resulting red-brown oily material, heating the mixture with stirring at 80° C. for 2 hours, allowing the reaction liquid to cool down to room temperature after completion of the reaction, and filtering off and drying deposited crystals to obtain the objective product (10.7 g). M.p.: 109°~111° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the same manner as above, selenium dioxide is reacted with 4-hydroxyacetophenone (VII) to obtain 4-hydroxyphenylglyoxal hydrate (VIII), which is reacted with diaminomaleonitrile (VI) to obtain a phenol derivative (IX), which is then reacted with a corresponding carboxylic acid chloride in the presence of pyridine to obtain the objective compound (I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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